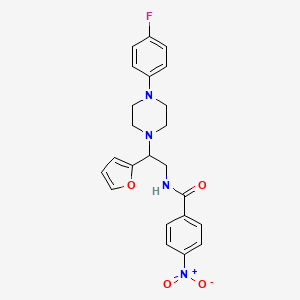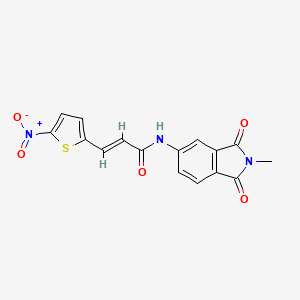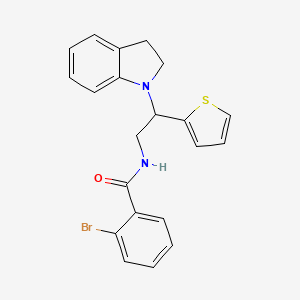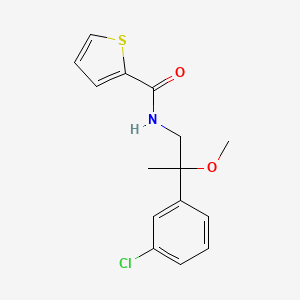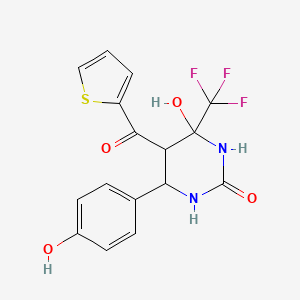
4-Hydroxy-6-(4-hydroxyphenyl)-5-(thiophene-2-carbonyl)-4-(trifluoromethyl)-1,3-diazinan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Hydroxy-6-(4-hydroxyphenyl)-5-(thiophene-2-carbonyl)-4-(trifluoromethyl)-1,3-diazinan-2-one is a useful research compound. Its molecular formula is C16H13F3N2O4S and its molecular weight is 386.35. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Structural Studies
The synthesis and reactions of hydroxythiophene derivatives, including compounds related to the title compound, provide insight into their structural and tautomeric properties. For example, the synthesis of trihalogenated hydroxythiophenes has been explored, revealing unique tautomeric behaviors and reactions with various reagents, leading to derivatives with potential applications in material science and organic synthesis (Skramstad et al., 2000). Similarly, the study of thiophene/phenylene co-oligomers with different terminal groups, including those with electronic properties like trifluoromethyl groups, opens pathways for their use in optoelectronic device applications (Katagiri et al., 2007).
Photophysical and Computational Studies
Research on pi-conjugated systems with thiophene units, such as bis- and tris-1,3,2-benzodiazaboroles and related bis(boryl) dithiophenes, showcases their potential for use in light-emitting devices due to their intense blue/violet luminescence and high quantum yields. Computational studies help in understanding the absorption properties and electron transitions within these molecules, further hinting at their suitability for electronic applications (Weber et al., 2009).
Materials Chemistry and Organic Frameworks
The formation of surface covalent organic frameworks (COFs) based on polyester condensation between hydroxyphenyl compounds and benzene-1,3,5-tricarbonyl trichloride demonstrates the potential of these compounds in creating novel materials with hexagonal cavities. Such materials are of interest for their structural properties and potential applications in catalysis, storage, and filtration technologies (Marele et al., 2012).
Hydrogen-Bonding Networks and Crystal Engineering
The study of trisphenols, including compounds with hydroxyphenyl groups, highlights their ability to form three-dimensional hydrogen-bonding networks. Such structures are significant in crystal engineering, offering insights into the design of molecular materials with specific physical and chemical properties (Ferguson et al., 1997).
Photolysis and Photoaffinity Probes
Research into the photolysis of aryl-trifluoromethyl diazirines, including the study of their reactions and potential reversibility in photoinsertion processes, sheds light on the complexities of using such compounds in biological studies and the limitations they may face in providing primary sequence data (Platz et al., 1991).
Propriétés
IUPAC Name |
4-hydroxy-6-(4-hydroxyphenyl)-5-(thiophene-2-carbonyl)-4-(trifluoromethyl)-1,3-diazinan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F3N2O4S/c17-16(18,19)15(25)11(13(23)10-2-1-7-26-10)12(20-14(24)21-15)8-3-5-9(22)6-4-8/h1-7,11-12,22,25H,(H2,20,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIAMXIWSZJUDBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)C2C(NC(=O)NC2(C(F)(F)F)O)C3=CC=C(C=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F3N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

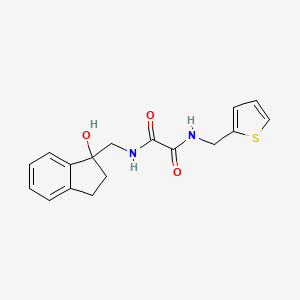
![N-Methyl-N-[(4-piperidin-1-ylphenyl)methyl]but-2-ynamide](/img/structure/B2744512.png)
![3-(2-Chloro-4-fluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2744515.png)
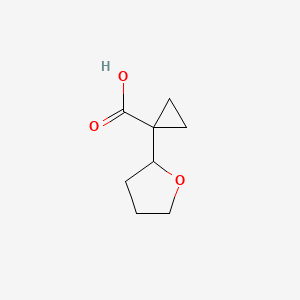

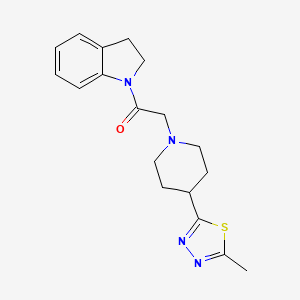
![5-[3-(6-Oxo-3-pyridin-4-ylpyridazin-1-yl)azetidine-1-carbonyl]-3-phenyl-1H-pyrimidine-2,4-dione](/img/structure/B2744521.png)
![1'-(2-Chloroacetyl)-N,N-dimethylspiro[4,7-dihydropyrazolo[5,1-c][1,4]oxazine-6,4'-piperidine]-2-carboxamide](/img/structure/B2744522.png)
![6-[(2-Methylpropan-2-yl)oxycarbonyl]-5,7-dihydropyrrolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2744524.png)
![N-(1-cyano-1-cyclopropylethyl)-2-{[1-(2,6-difluorophenyl)ethyl]sulfanyl}acetamide](/img/structure/B2744525.png)
